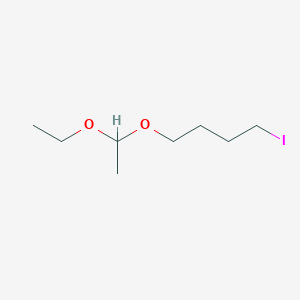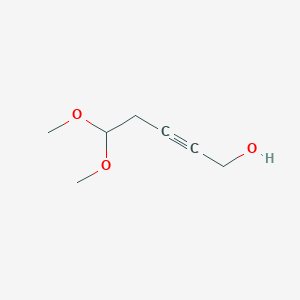
2-Pentyn-1-ol, 5,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyn-1-ol, 5,5-dimethoxy- is an organic compound with the molecular formula C7H12O3 It is a derivative of 2-pentyn-1-ol, where the terminal carbon is substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-ol, 5,5-dimethoxy- typically involves the alkylation of 2-pentyn-1-ol with methoxy-containing reagents. One common method is the reaction of 2-pentyn-1-ol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pentyn-1-ol, 5,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentyn-1-ol, 5,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentyn-1-ol, 5,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentyn-1-ol, 5,5-dimethoxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Pentyn-1-ol: The parent compound without methoxy substitutions.
4,4-Dimethyl-2-pentyn-1-ol: A similar compound with additional methyl groups.
1-Phenyl-2-pentyn-1-ol: A phenyl-substituted derivative.
Uniqueness
2-Pentyn-1-ol, 5,5-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These substitutions enhance its reactivity and solubility, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
79576-62-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5,5-dimethoxypent-2-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3 |
InChI Key |
MWZODJFDDQYSKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC#CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



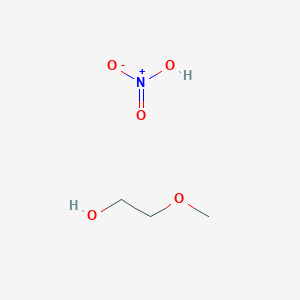
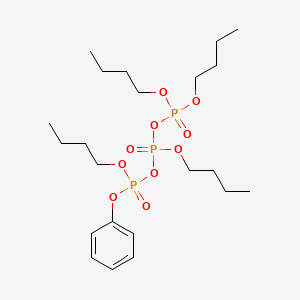
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
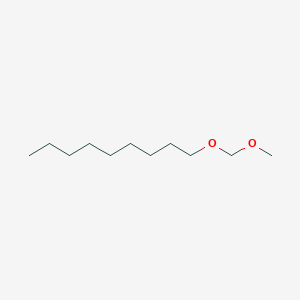
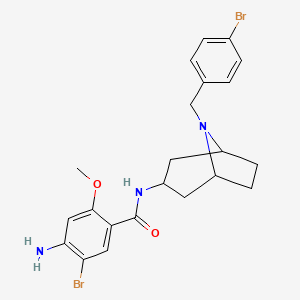

![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
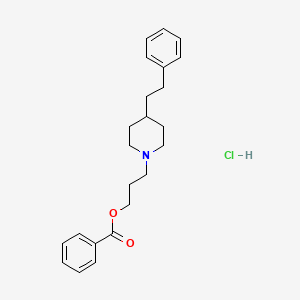
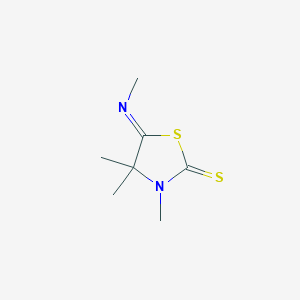


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
